4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide
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Overview
Description
4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide is a complex organic compound with a unique structure that includes a cyclohexyl group, a prop-2-yn-1-yl group, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the cyclohexyl(prop-2-yn-1-yl)amine intermediate. This can be achieved through the reaction of cyclohexylamine with propargyl bromide under basic conditions. The resulting intermediate is then reacted with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the alkyne group to an alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones
Reduction: Reduced derivatives with saturated hydrocarbon chains
Substitution: Substituted derivatives with different functional groups replacing the dimethylamino group
Scientific Research Applications
4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-dimethylbenzamide
- **4-{2-[cyclohexyl(prop-2-yn-1-yl)amino]acetamido}-N,N-diethylbenzamide
- **this compound derivatives with different substituents on the benzamide moiety
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[2-[cyclohexyl(prop-2-ynyl)amino]acetyl]amino]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-14-23(18-8-6-5-7-9-18)15-19(24)21-17-12-10-16(11-13-17)20(25)22(2)3/h1,10-13,18H,5-9,14-15H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSVMWPDLNZSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)CN(CC#C)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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